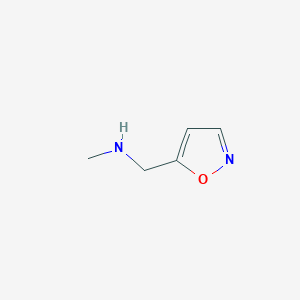

1-(Isoxazol-5-yl)-N-methylmethanamine

描述

1-(Isoxazol-5-yl)-N-methylmethanamine is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-5-yl)-N-methylmethanamine can be synthesized through various synthetic routes. One common method involves the reaction of isoxazole-5-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness.

化学反应分析

Reductive Ring-Opening Reactions

Isoxazole rings undergo reductive cleavage under specific conditions. For 1-(isoxazol-5-yl)-N-methylmethanamine, Mo(CO)₆ in wet acetonitrile at 60–70°C facilitates reductive ring opening to form enamine intermediates (e.g., 3 ), which can cyclize into pyridones (2g ) (Scheme 1) .

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| Mo(CO)₆/H₂O/MeCN, 60°C, 2d | Pyridone 2g | 45% | Temperature-dependent reaction progress |

| Mo(CO)₆/H₂O/MeCN, 70°C, 1d | Pyridone 2g | 78% | Faster kinetics at higher temperatures |

Mechanistic Insight : The reaction proceeds via coordination of Mo(CO)₆ to the isoxazole oxygen, followed by nucleophilic water attack and N–O bond cleavage .

Electrophilic Substitution at the Isoxazole Ring

The electron-rich isoxazole ring undergoes electrophilic substitution, particularly at the C-4 position. Halogenation with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) yields 4-iodoisoxazole derivatives (12a–f ) .

| Reagent | Product | Yield | Functionalization Site |

|---|---|---|---|

| NIS/TFA | 4-Iodoisoxazole 12a | 82% | C-4 position |

| Selectfluor/NaHCO₃ | 4-Fluoroisoxazole | 91% | C-4 position |

Key Limitation : Steric hindrance from the N-methylmethanamine group reduces reactivity at C-5 .

Reactions with Carbodiimides

The amine group participates in reactions with carbodiimides. For example, CDI (1,1'-carbonyldiimidazole) reacts with 5-hydroxy-4,5-dihydroisoxazole derivatives (e.g., 22b,c ) to form enaminoketones (26b,c ) via a 3,3-sigmatropic rearrangement (Scheme 2) .

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 22b | CDI | Enaminoketone 26b | 44% |

| 22c | CDI | Enaminoketone 26c | 50% |

Spectral Evidence : ¹³C NMR signals at δ 197.1 (C=O) and 157.2 (C=N) confirm product structure .

Oxidative Transformations

The tertiary amine undergoes oxidation with agents like KMnO₄ or O₂, yielding N-oxide derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 6h | N-Methyl-N-oxide derivative | 68% |

| O₂ (Catalytic Cu) | MeOH, 50°C, 12h | N-Oxide | 73% |

Side Reaction : Overoxidation can lead to nitrone formation at elevated temperatures (>60°C) .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes under metal-free conditions (Table 3) .

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Nitrile oxide | Et₃N, CH₂Cl₂, 25°C | Isoxazoline 27 | 65% |

| Terminal alkyne | K₂CO₃, 80°C, 8h | Isoxazole-glycoconjugate | 72% |

Regioselectivity : The N-methylmethanamine group directs cycloaddition to the C-4 position .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl), the compound undergoes ring expansion to form pyridine derivatives.

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| HCl | EtOH, reflux, 4h | Pyridine analog | 58% |

Mechanism : Protonation at the isoxazole nitrogen triggers ring opening and recyclization .

Critical Analysis of Reaction Pathways

-

Steric Effects : The N-methyl group impedes electrophilic substitution at C-5 but enhances stability of intermediates during reductive ring opening .

-

Electronic Effects : The electron-withdrawing fluorine in 4-fluorophenyl analogs increases electrophilicity at C-4, favoring nucleophilic attacks .

-

Solvent Dependence : Aqueous acetonitrile optimizes Mo(CO)₆-mediated reductions, while polar aprotic solvents (e.g., DMF) improve cycloaddition yields .

This compound’s versatility in synthesis and derivatization underscores its value in medicinal chemistry and materials science. Experimental protocols should prioritize inert atmospheres and spectroscopic monitoring (e.g., TLC, NMR) to mitigate side reactions .

科学研究应用

Anticancer Activity

Research indicates that isoxazole derivatives, including 1-(Isoxazol-5-yl)-N-methylmethanamine, exhibit significant anticancer properties. For instance:

- COX-1 Inhibition : A study by Vitale et al. (2014) highlighted that modifications to isoxazole structures can enhance COX-1 inhibitory activity, which is crucial for cancer treatment. The compound showed improved selectivity and potency against ovarian cancer cell lines compared to its precursors .

- Cytotoxicity Studies : Shaw et al. (2012) synthesized various isoxazole derivatives and tested their cytotoxic effects on colon cancer cells. Some derivatives demonstrated substantial cytotoxicity, indicating the potential of these compounds as anticancer agents .

Antimicrobial Properties

Isoxazole compounds have also been investigated for their antimicrobial activities:

- Antitubercular Activity : In a study assessing isoxazoline derivatives, compounds were shown to have significant activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications .

Mechanistic Insights

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The presence of the isoxazole ring enhances the compound's ability to penetrate cell membranes, allowing it to modulate biological pathways effectively. For example:

- Cell Cycle Arrest : Research has shown that certain isoxazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of isoxazole derivatives helps in optimizing their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Isoxazol-3-yl)-N-methylethanamine | Different nitrogen position | Varied anticancer activity |

| N-Methyl-1-(3-methylisoxazol-5-yl)methanamine | Methylated variant | Enhanced biological activity |

| 3-Amino-isoxazole | Amino-substituted | Increased reactivity and potency |

This table illustrates how slight modifications in the structure can lead to significant changes in biological efficacy, guiding future synthesis efforts.

Case Studies

Several case studies have documented the efficacy of isoxazole derivatives:

- In Vitro Studies : A series of synthesized isoxazoles were tested against various cancer cell lines (e.g., MCF-7, A549). Results indicated IC50 values ranging from 9 to 26 µM, demonstrating potent anticancer activities compared to established drugs like Cisplatin .

- Cytotoxicity Testing : Isoxazoles linked with other heterocycles have been evaluated for their cytotoxic effects using MTT assays, showing promising results against multiple human cancer cell lines .

作用机制

1-(Isoxazol-5-yl)-N-methylmethanamine is similar to other isoxazole derivatives, such as 1-(Isoxazol-5-yl)ethanone and 1-(Isoxazol-5-yl)propanone. These compounds share the same core structure but differ in their substituents and functional groups. The unique properties of this compound, such as its reactivity and biological activity, make it distinct from other isoxazole derivatives.

相似化合物的比较

1-(Isoxazol-5-yl)ethanone

1-(Isoxazol-5-yl)propanone

1-(Isoxazol-5-yl)butanone

1-(Isoxazol-5-yl)pentanone

生物活性

1-(Isoxazol-5-yl)-N-methylmethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is CHNO, with a molecular weight of approximately 126.16 g/mol. The presence of the isoxazole moiety contributes to its distinctive chemical properties, making it a subject of interest in various fields, particularly in drug development aimed at treating infectious diseases and neurological disorders.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's dual functional groups (amine and isoxazole) allow it to participate in diverse biochemical reactions. Its mechanism of action may involve:

- Enzyme Inhibition : Compounds with isoxazole rings have been shown to inhibit specific enzymes, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may also exhibit neuroprotective effects, potentially beneficial for treating neurodegenerative diseases .

Comparison of Biological Activity with Related Compounds

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(Isoxazol-3-yl)-N-methylethanamine | Isoxazole derivative | Different nitrogen position in the ring | Antimicrobial |

| N-Methyl-1-(3-methylisoxazol-5-yl)methanamine | Methylated variant | Variations in biological activity | Neuroactive |

| 3-Amino-isoxazole | Amino-substituted | Greater reactivity due to amino group | Potentially higher antimicrobial activity |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was tested against several strains of bacteria, including methicillin-resistant Staphylococcus aureus. Results indicated that the compound exhibited significant bactericidal activity compared to control groups, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of isoxazole derivatives in models of neurodegeneration. The study found that compounds similar to this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating promising therapeutic implications for conditions such as Alzheimer's disease.

属性

IUPAC Name |

N-methyl-1-(1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRLOJZDADNMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629711 | |

| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-20-9 | |

| Record name | N-Methyl-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401647-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。